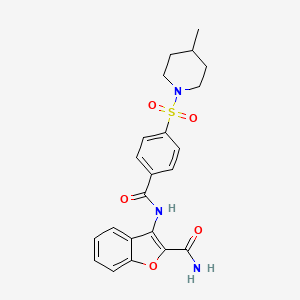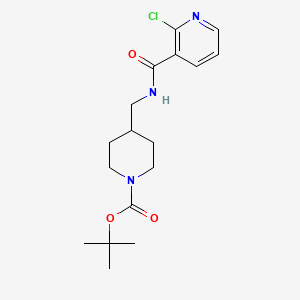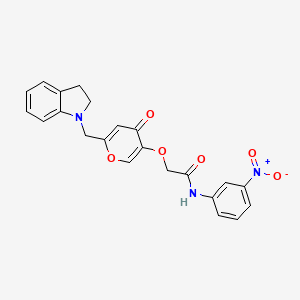
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MBX-2982 and has been studied for its therapeutic potential in treating type 2 diabetes.
Mécanisme D'action
MBX-2982 works by binding to and activating the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of this receptor leads to increased insulin secretion and improved glucose tolerance. MBX-2982 also has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which further enhances glucose-dependent insulin secretion.
Biochemical and Physiological Effects:
Preclinical studies have shown that MBX-2982 can improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of type 2 diabetes. Additionally, MBX-2982 has been shown to improve lipid metabolism and reduce body weight in these models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBX-2982 is its specificity for the GPR119 receptor, which reduces the risk of off-target effects. However, one limitation of MBX-2982 is its relatively short half-life, which may limit its therapeutic potential in humans.
Orientations Futures
Future research on MBX-2982 could focus on developing more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, studies could investigate the potential of MBX-2982 in combination with other diabetes medications to enhance its therapeutic effects. Finally, further research could explore the potential of MBX-2982 in other metabolic disorders, such as obesity and dyslipidemia.
Méthodes De Synthèse
The synthesis of MBX-2982 involves several steps, starting with the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)toluene. This compound is then reacted with 4-bromobenzoyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)-4'-bromobenzophenone. The final step involves the reaction of this compound with 2-(2-benzofuranylcarbonyl)aniline to form MBX-2982.
Applications De Recherche Scientifique
MBX-2982 has been extensively studied for its potential therapeutic applications in treating type 2 diabetes. It works by targeting the G-protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, MBX-2982 has been shown to increase insulin secretion and improve glucose tolerance in preclinical studies.
Propriétés
IUPAC Name |
3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-12-25(13-11-14)31(28,29)16-8-6-15(7-9-16)22(27)24-19-17-4-2-3-5-18(17)30-20(19)21(23)26/h2-9,14H,10-13H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABEUFRDRJQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one dihydrochloride](/img/structure/B2902312.png)
![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)

![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)




![3-Methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2902326.png)
![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)
![7-Fluoro-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902328.png)

